molecular formula C14H17NO B12588315 5-Phenyl-N-(prop-2-en-1-yl)pent-2-enamide CAS No. 485809-10-7

5-Phenyl-N-(prop-2-en-1-yl)pent-2-enamide

Cat. No.: B12588315
CAS No.: 485809-10-7
M. Wt: 215.29 g/mol
InChI Key: QZDDEEMWPWWXKD-UHFFFAOYSA-N
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Description

5-Phenyl-N-(prop-2-en-1-yl)pent-2-enamide is an organic compound with a complex structure that includes both phenyl and pentenamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-N-(prop-2-en-1-yl)pent-2-enamide typically involves the reaction of a phenyl-substituted pentenoic acid with an allylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. Post-reaction, the product is purified using techniques such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-N-(prop-2-en-1-yl)pent-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophilic Reagents: Sodium methoxide, potassium tert-butoxide

Major Products Formed

Scientific Research Applications

5-Phenyl-N-(prop-2-en-1-yl)pent-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-Phenyl-N-(prop-2-en-1-yl)pent-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-N-(prop-2-en-1-yl)pent-2-enamide is unique due to its specific combination of phenyl and pentenamide groups, which confer distinct chemical and biological properties.

Properties

CAS No.

485809-10-7

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

5-phenyl-N-prop-2-enylpent-2-enamide

InChI

InChI=1S/C14H17NO/c1-2-12-15-14(16)11-7-6-10-13-8-4-3-5-9-13/h2-5,7-9,11H,1,6,10,12H2,(H,15,16)

InChI Key

QZDDEEMWPWWXKD-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C=CCCC1=CC=CC=C1

Origin of Product

United States

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